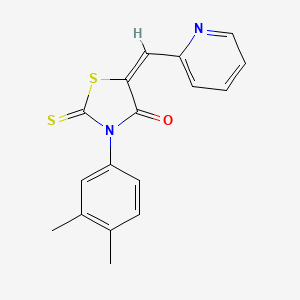

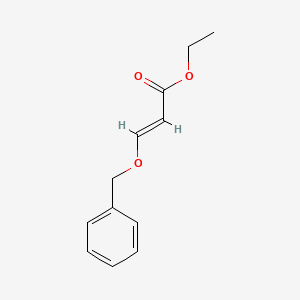

Ethyl 2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, commonly known as TEBTA, is a chemical compound that has gained significant attention in the field of scientific research. TEBTA is a thiadiazole derivative that possesses a wide range of biological activities, making it a subject of interest for pharmacological studies.

Scientific Research Applications

Anticancer Potential

The derivatives of 1,3,4-thiadiazole, including compounds structurally related to Ethyl 2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, have been extensively studied for their anticancer properties. A series of novel 1,3,4-thiadiazole derivatives bearing an amide moiety demonstrated significant in vitro antitumor activities against various human tumor cell lines, such as HL-60, SKOV-3, and MOLT-4. These compounds, including one with a closely related structure, showed promising inhibitory effects against cancer cells, primarily through inducing apoptosis, highlighting their potential as cytotoxic agents (Almasirad et al., 2016).

Antimicrobial and Antiviral Activities

Derivatives of Ethyl 2-(2-pyridylacetate) that incorporate thiadiazole moieties have been synthesized and tested for their antimicrobial properties. These compounds displayed significant activity against a variety of microorganisms, including Gram-positive cocci, Gram-negative rods, and Candida albicans. Additionally, their antiviral efficacy, particularly against HIV-1, was evaluated, showcasing the broad spectrum of biological activities that thiadiazole derivatives possess (Szulczyk et al., 2017).

Glutaminase Inhibition

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to Ethyl 2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, have been identified as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds, through structure-activity relationship studies, showed comparable potency to BPTES but with improved solubility. Their ability to attenuate the growth of human lymphoma cells in vitro and in mouse xenograft models underscores their therapeutic potential for cancer treatment by targeting GLS (Shukla et al., 2012).

Quality Control and Pharmaceutical Development

The development of quality control methods for promising anticonvulsant substances derived from 1,3,4-thiadiazole, akin to Ethyl 2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, is crucial for pharmaceutical development. These methods facilitate the identification, determination of impurities, and quantitative analysis essential for the standardization of new medicinal substances. Such advancements in quality control techniques are vital for ensuring the safety and efficacy of new drugs (Sych et al., 2018).

Mechanism of Action

Target of Action

The primary target of Ethyl 2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is VEGFR-2 . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in the regulation of angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels. This makes it a significant target in the treatment of diseases such as cancer, where inhibiting angiogenesis can prevent the growth and spread of tumors.

Mode of Action

Ethyl 2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate interacts with its target, VEGFR-2, by inhibiting its activity This inhibition disrupts the signaling pathways that VEGFR-2 is involved in, leading to a decrease in angiogenesis

Biochemical Pathways

The inhibition of VEGFR-2 by Ethyl 2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate affects the VEGF signaling pathway . This pathway is primarily involved in angiogenesis, and its inhibition leads to a decrease in the formation of new blood vessels. The downstream effects of this include a potential reduction in tumor growth and metastasis in the context of cancer.

Result of Action

The molecular and cellular effects of the action of Ethyl 2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involve the inhibition of VEGFR-2, leading to a disruption in the VEGF signaling pathway and a subsequent decrease in angiogenesis . In the context of cancer, this could result in a reduction in tumor growth and metastasis.

properties

IUPAC Name |

ethyl 2-[[5-[(3,4,5-triethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O6S2/c1-5-25-13-9-12(10-14(26-6-2)16(13)28-8-4)17(24)20-18-21-22-19(30-18)29-11-15(23)27-7-3/h9-10H,5-8,11H2,1-4H3,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWZQJHMUDLIGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2719081.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2719085.png)

![Ethyl 3-(4-chlorophenyl)-5-(2-ethylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2719087.png)

![6-(2-methoxyethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2719090.png)

![2-([1,1'-Biphenyl]-4-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2719094.png)

![4-[6-[(4-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2719095.png)

![6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2719097.png)

![3-cyclohexyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2719099.png)

![Tert-butyl 3-[2-(but-2-ynoylamino)cyclopropyl]piperidine-1-carboxylate](/img/structure/B2719100.png)